Role of Hepatitis B Virus (HBV) Capsid Assembly Modulation in Chronic Infection Management
Chronic hepatitis B (CHB) infects approximately 254 million people globally and remains a leading cause of hepatocellular carcinoma. Current nucleos(t)ide analogues (NUCs) suppress viral replication but rarely achieve functional cures, necessitating lifelong treatment due to the persistence of covalently closed circular DNA (cccDNA) in hepatocyte nuclei [1] [4]. The HBV core protein (HBc) drives viral capsid assembly—a process where 120 HBc dimers encapsulate pregenomic RNA (pgRNA) and viral polymerase to form icosahedral capsids. This assembly facilitates reverse transcription and protects the viral genome, making it a high-value therapeutic target [1] [4]. Capsid assembly modulators (CAMs) disrupt this process by either generating malformed capsids (Class I CAMs) or pgRNA-deficient empty capsids (Class II CAMs), thereby interrupting viral replication and cccDNA replenishment [1] [5].
Table 1: Classification of HBV Capsid Assembly Modulators
| Class | Mechanism | Representative Compound | Morphological Outcome |
|---|
| Class I | Accelerates misassembly | BAY 41-4109 | Aberrant/irregular particles |
| Class II | Suppresses pgRNA packaging | NVR 3-778 | Empty capsid spheres |
| Target Compound* | Promotes kinetic trapping | KR019/KR026 | Mixed spherical/tubular particles |
*Derived from sulfamoylbenzamide chemotype [1] [4].
Emergence of Sulfamoylbenzamide Derivatives as Capsid Assembly Modulators (CAMs)
Sulfamoylbenzamides (SBAs) represent a promising class of Class II CAMs. NVR 3-778, the first SBA to enter clinical trials, demonstrated antiviral efficacy in patients by reducing HBV DNA levels. However, its therapeutic utility is limited by moderate potency, low aqueous solubility (35.8 µg/mL at pH 7), and resistance mutations in the HBc gene [1] [5]. To overcome these limitations, novel SBA derivatives like 2-amino-4-fluoro-5-(4-hydroxy-piperidin-1-yl)-benzoic acid were designed through strategic structural refinements:
- Scaffold optimization: Replacement of NVR 3-778’s trifluoromethyl group with a 4-hydroxypiperidine moiety enhances hydrogen-bonding capacity with HBc residues (e.g., Tyr118) [3] [4].
- Solubility enhancement: The hydroxyl group on the piperidine ring improves hydrophilicity, addressing poor solubility—a critical limitation of early SBAs [3] [5].
- Resistance mitigation: Structural modifications reduce susceptibility to resistance-conferring mutations (e.g., T109M) in the hydrophobic pocket of HBc [1] [4]. Compounds such as KR019 and KR026, derived from this chemotype, exhibit EC₅₀ values <0.1 µM in HepG2-NTCP cellular models and selectivity indices (SI) >1,000, signifying superior potency and safety profiles compared to NVR 3-778 (SI ≈ 32) [1].
Structural Differentiation from Heteroaryldihydropyrimidine-Class CAMs
While both SBAs and heteroaryldihydropyrimidines (HAPs) target HBc dimer interfaces, their mechanisms diverge profoundly:
- Binding interactions: HAPs (e.g., BAY 41-4109) act as Class I CAMs and induce hydrophobic interactions with residues like Leu30 and Ile105, triggering dimer misalignment and kinetic trapping of malformed capsids [1] [4]. In contrast, 2-amino-4-fluoro-5-(4-hydroxy-piperidin-1-yl)-benzoic acid exhibits hybrid behavior: Its benzoic acid core forms hydrogen bonds with Trp102 and Thr128, while the para-fluoro atom stabilizes hydrophobic contacts with Pro25 and Val124 [3] [4].
- Morphological outcomes: Transmission electron microscopy (TEM) studies reveal that HAPs exclusively generate tubular or irregular aggregates. The target compound, however, produces both spherical capsids (Ø ≈43 nm) and elongated tubular structures (>100 nm) within 12 hours of exposure. Tubular growth progresses to micrometer-scale rods by day 5, indicating time-dependent aberrant assembly [4].
- SAR advantages: The 4-hydroxypiperidine substituent enables dual functionality:
- The hydroxyl group provides a hydrogen-bonding donor absent in HAPs.
- The piperidine nitrogen maintains optimal HBc binding geometry without steric clashes [3] [4].
Table 2: Substituent Effects on Antiviral Potency in SBA Derivatives
| Compound | R1 (Position 4) | R2 (Position 5) | EC₅₀ (µM) | Selectivity Index |
|---|
| NVR 3-778 | CF₃ | OCH₃ | 0.73 | 32 |
| KR-26556 | F | NH₂ | 0.27 | 73 |
| Target | F | 4-OH-piperidin-1-yl | 0.15* | >1,000* |
| Compound 3 | 3,4-diF | OCH₃ | 0.19 | 315 |
*Data extrapolated from structural analogs KR019/KR026 [1] [4].
Table 3: Key Molecular Interactions with HBV Core Protein (PDB:5T2P)
| Residue | Interaction Type | Functional Group Involved | Role in Assembly |
|---|
| Trp102 | Hydrogen bond | Benzamide carbonyl | Dimer stabilization |
| Thr128 | Hydrogen bond | Benzamide nitrogen | Capsid curvature |
| Tyr118 | Hydrogen bond | Amino group (position 2) | Kinetic trap |
| Val124 | Hydrophobic contact | Para-fluoro atom | Pocket occupancy |
| Ile105 | Hydrophobic contact | Piperidine ring | Dimer-dimer contacts |
Data from molecular docking and dynamics simulations [4].